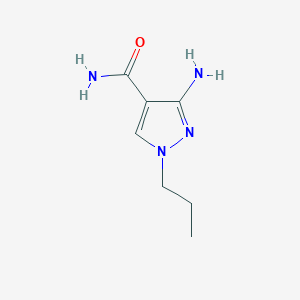

1H-Pyrazole-4-carboxamide, 3-amino-1-propyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

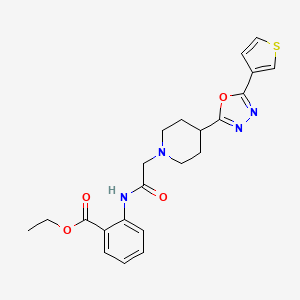

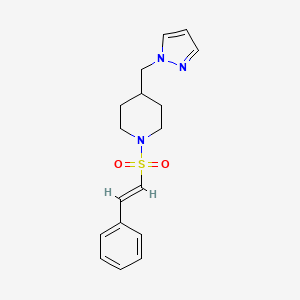

“1H-Pyrazole-4-carboxamide, 3-amino-1-propyl-” is a multi-substituted pyrazolecarboxamide . It is a member of pyrazoles and a monocarboxylic acid amide . It is used in the industrial synthesis of sildenafil .

Synthesis Analysis

A series of novel pyrazole-4-carboxamides were rationally designed, synthesized, and their structures were characterized by 1H NMR, 13C NMR, and HRMS . The synthesis of pyrazoles involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis

The molecular formula of “1H-Pyrazole-4-carboxamide, 3-amino-1-propyl-” is C8H14N4O . The average mass is 182.223 Da and the monoisotopic mass is 182.116760 Da .Chemical Reactions Analysis

Pyrazoles undergo various chemical reactions. For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .Physical And Chemical Properties Analysis

The compound is a white to yellow powder or crystals . It has a molecular weight of 218.69 .Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Properties

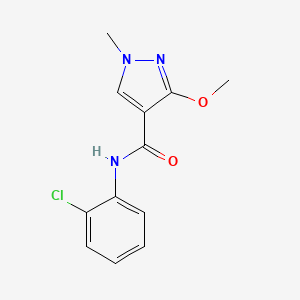

1H-Pyrazole-4-carboxamide derivatives have been synthesized and demonstrated significant anti-inflammatory activities. A series of 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives were synthesized and evaluated using the carrageenan-induced rat paw edema model, revealing potent anti-inflammatory properties for all synthesized compounds (Nagarapu et al., 2011). Additionally, bis(3-aryl-4,5-dihydro-1H-pyrazole-1-thiocarboxamides) and bis(3-aryl-4,5-dihydro-1H-pyrazole-1-carboxamides) were prepared and tested in vivo for anti-inflammatory activity, exhibiting significant properties especially for compounds 2e and f, which showed remarkable activities comparable to indomethacin, a reference standard (Barsoum & Girgis, 2009).

Antidepressant and Anticonvulsant Activities

Certain 1H-Pyrazole-4-carboxamide derivatives have been synthesized and assessed for their antidepressant and anticonvulsant activities. For instance, a series of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides were synthesized and exhibited significant antidepressant activity without influencing baseline locomotion, suggesting potential therapeutic use as antidepressant medications (Mathew, Suresh, & Anbazhagan, 2014). Another study demonstrated that substituted carboxylic acid hydrazides reacted with certain compounds to form pyrazolone derivatives which, when tested, exhibited considerable anticonvulsant activity and markedly induced antidepressant activity (Abdel‐Aziz, Abuo-Rahma, & Hassan, 2009).

Antitumor and Anti-cancer Properties

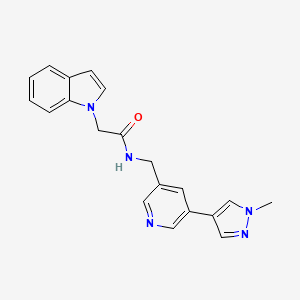

1H-Pyrazole-4-carboxamide derivatives have also been investigated for their potential in cancer therapy. For example, a series of these derivatives have been designed, synthesized, and shown to exhibit excellent FLT3 and CDK inhibition as well as antiproliferative activities, demonstrating potential for further development in acute-myeloid-leukemia therapeutics (Wang et al., 2018).

Wirkmechanismus

While the specific mechanism of action for “1H-Pyrazole-4-carboxamide, 3-amino-1-propyl-” is not explicitly mentioned in the search results, it’s worth noting that pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Safety and Hazards

Zukünftige Richtungen

While specific future directions for “1H-Pyrazole-4-carboxamide, 3-amino-1-propyl-” are not mentioned in the search results, it’s worth noting that pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Eigenschaften

IUPAC Name |

3-amino-1-propylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O/c1-2-3-11-4-5(7(9)12)6(8)10-11/h4H,2-3H2,1H3,(H2,8,10)(H2,9,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNHZRRVHKUHECU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=N1)N)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Pyrazole-4-carboxamide, 3-amino-1-propyl- | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-dimethyl-6-{2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl}pyridazin-3-amine](/img/structure/B2379255.png)

![1-[2,4-Bis(propan-2-yl)phenyl]-2-chloropropan-1-one](/img/structure/B2379262.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2379265.png)

![3-[(4-Fluorophenoxy)methyl]piperidine hydrochloride](/img/no-structure.png)

![(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetic acid](/img/structure/B2379271.png)